5-bromo-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)furan-2-carboxamide is a complex organic compound that features a bromine atom, a furan ring, and an isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)furan-2-carboxamide typically involves multiple steps:
Formation of the isoxazole ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction, often employing Cu(I) or Ru(II) as catalysts.
Coupling reactions: The final coupling of the isoxazole moiety with the furan ring and the sulfonamide group involves amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the isoxazole ring, leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like sodium azide (NaN3) for nucleophilic substitution and various electrophiles for electrophilic substitution.
Major Products
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups at the bromine position.
Scientific Research Applications
5-bromo-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The isoxazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The sulfonamide group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide: Similar structure but lacks the bromine atom and furan ring.
5-amino-4-bromo-3-methylisoxazole: Contains the isoxazole ring and bromine atom but lacks the sulfonamide and furan moieties.
3-amino-5-methylisoxazole: Similar isoxazole ring but lacks the bromine atom and other functional groups.
Uniqueness
5-bromo-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)furan-2-carboxamide is unique due to its combination of a bromine atom, furan ring, and isoxazole moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
5-bromo-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O5S/c1-9-8-14(18-24-9)19-25(21,22)11-4-2-10(3-5-11)17-15(20)12-6-7-13(16)23-12/h2-8H,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLSOTXNLLGAIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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